- Preparation and formulation of O-desmethyl venlafaxine enantiomers, World Intellectual Property Organization, , ,

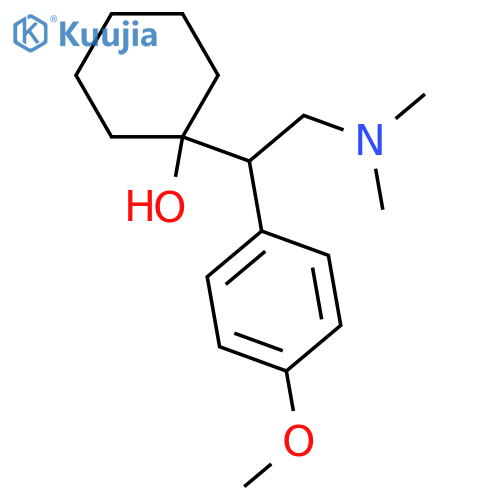

Cas no 93413-69-5 (D,L-Venlafaxine)

D,L-Venlafaxine Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-(2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl)cyclohexanol

- 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol

- (?-1-[a-[(dimethylamino)methyl]-p-methoxybenzyl]cyclohexanol

- N,N-dimethyl-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethylamine

- venlafexine

- D,L-Venlafaxine

- Venlafaxine

- Wy 45030

- [2-Dimethylamino-1-(4-methoxyphenyl)-ethyl]cyclohexan-1-ol

- 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)

- Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, (±)- (ZCI)

- (±)-Venlafaxine

- 1-[2-Dimethylamino(4-methoxyphenyl)ethyl] cyclohexanol

- Kanghong

- Trevilor

- Velafax

- Venlafaxin

- Venlafaxine XR

- Venlor

-

- Inchi: 1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3

- Chave InChI: PNVNVHUZROJLTJ-UHFFFAOYSA-N

- SMILES: OC1(CCCCC1)C(CN(C)C)C1C=CC(OC)=CC=1

Propriedades Computadas

- Massa Exacta: 277.20400

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 20

- Contagem de Ligações Rotativas: 5

- Complexidade: 279

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 1

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 2.9

- Carga de Superfície: 0

- Contagem de Tautomeros: nothing

Propriedades Experimentais

- Cor/Forma: Powder

- Ponto de Fusão: 72-74°C

- Ponto de ebulição: 397.6°C at 760 mmHg

- PSA: 32.70000

- LogP: 3.03560

D,L-Venlafaxine Informações de segurança

- Instrução de Segurança: S37/39; S26

-

Identificação dos materiais perigosos:

- Frases de Risco:R36/37/38; R20/22

- Condição de armazenamento:Please store the product under the recommended conditions in the Certificate of Analysis.

D,L-Venlafaxine Dados aduaneiros

- CÓDIGO SH:2922509090

- Dados aduaneiros:

China Customs Code:

2922509090Overview:

2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported foodSummary:

2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

D,L-Venlafaxine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-2129-25mg |

Venlafaxine |

93413-69-5 | 25mg |

$130.0 | 2022-04-26 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22453-200 mg |

Venlafaxine |

93413-69-5 | 99.62% | 200mg |

¥2537.00 | 2022-04-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-25mg |

Venlafaxine |

93413-69-5 | 99% | 25mg |

¥698.00 | 2022-01-13 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22453-5 mg |

Venlafaxine |

93413-69-5 | 99.62% | 5mg |

¥377.00 | 2022-04-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-bulk |

Venlafaxine |

93413-69-5 | 99% | bulk |

¥POA | 2022-01-13 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-5mg |

Venlafaxine |

93413-69-5 | 99% | 5mg |

¥397.00 | 2022-01-13 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22453-25mg |

Venlafaxine |

93413-69-5 | 99.62% | 25mg |

¥ 750 | 2023-09-07 | |

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80132-5mg |

Venlafaxine |

93413-69-5 | 98.0% | 5mg |

¥100 | 2021-05-07 | |

| Enamine | EN300-708795-0.1g |

1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol |

93413-69-5 | 0.1g |

$890.0 | 2023-06-02 | ||

| MedChemExpress | HY-B0196-5mg |

Venlafaxine |

93413-69-5 | 99.94% | 5mg |

¥261 | 2024-04-16 |

D,L-Venlafaxine Método de produção

Método de produção 1

Método de produção 2

1.2 Catalysts: Cuprous iodide ; 15 min

1.3 Solvents: Tetrahydrofuran ; -40 °C; 4 h, -40 °C

1.4 Reagents: Ammonium chloride Solvents: Water

- A process for the preparation of venlafaxine, World Intellectual Property Organization, , ,

Método de produção 3

- Expedient Synthesis of N-Methyl- and N-Alkylamines by Reductive Amination using Reusable Cobalt Oxide Nanoparticles, ChemCatChem, 2018, 10(6), 1235-1240

Método de produção 4

- MOF-derived cobalt nanoparticles catalyze a general synthesis of amines, Science (Washington, 2017, 358(6361), 326-332

Método de produção 5

1.2 Reagents: Sodium hydroxide Solvents: Water

- Preparation of venlafaxine from 4-methoxyphenylacetonitrile, China, , ,

Método de produção 6

1.2 Reagents: Sodium borohydride ; 15 - 20 min, 60 °C; 1.5 h, 60 °C

- A chemoselective deoxygenation of N-oxides by sodium borohydride-Raney nickel in water, Tetrahedron Letters, 2010, 51(43), 5690-5693

Método de produção 7

1.2 pH 7, rt; 10 min, rt

1.3 rt; 10 min, rt; rt → 60 °C; 3 - 4 h, 60 °C; 60 °C → 100 °C; 95 - 100 °C; 100 °C → 20 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 13

- A process for the preparation of venlafaxine, India, , ,

Método de produção 8

- Efficient resolution of venlafaxine and mechanism study via X-ray crystallography, Chirality, 2018, 30(3), 268-274

Método de produção 9

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

- Preparation of (-)-venlafaxine and derivatives as neuronal monoamine reuptake inhibitors., World Intellectual Property Organization, , ,

Método de produção 10

- 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity, Journal of Medicinal Chemistry, 1990, 33(10), 2899-905

Método de produção 11

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; pH 7

1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 10 - 10.5

1.4 Reagents: Hydrochloric acid Solvents: Isopropanol ; pH 1 - 1.5, 30 °C; 30 °C → 60 °C; 60 - 90 min, 60 °C; 60 °C → 10 °C; 60 min, 10 °C

- A process for the preparation of venlafaxine and intermediates thereof, India, , ,

Método de produção 12

- Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines, Nature Communications, 2017, 8(1), 1-9

Método de produção 13

1.2 Reagents: Hydrogen ; 3.5 h, 12 bar, 5 - 15 °C

1.3 15 °C → 60 °C; 30 - 35 °C

- Preparation of venlafaxine and its derivatives by in situ or one-pot method for hydrogenation of nitriles and reductive amination of formaldehyde and its equivalents, World Intellectual Property Organization, , ,

Método de produção 14

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

- Preparation of derivatives of venlafaxine and their inhibition of neuronal monoamine reuptake, World Intellectual Property Organization, , ,

Método de produção 15

- Tunable mono- and di-methylation of amines with methanol over bimetallic CuCo nanoparticle catalysts, Green Chemistry, 2022, 24(15), 5965-5977

Método de produção 16

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

- Method of preparation venlafaxine and its salts as antidepressant, China, , ,

Método de produção 17

1.2 Reagents: Chlorotrimethylsilane ; rt; 3 h, reflux

1.3 Reagents: Acetic acid Solvents: Water

- Process for preparation of venlafaxine hydrochloride for use in medicine field, China, , ,

Método de produção 18

- Process for preparation of venlafaxine and intermediates, World Intellectual Property Organization, , ,

Método de produção 19

- Preparation and pharmaceutical formulation of enantiomers of O-desmethyl venlafaxine, United States, , ,

Método de produção 20

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

- Preparation of derivatives of (+)-venlafaxine as inhibitors of neuronal monoamine reuptake., World Intellectual Property Organization, , ,

D,L-Venlafaxine Raw materials

- 1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl

- Venlafaxine hydrochloride

- a-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide

- 1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol

- Venlafaxine N-Oxide

- 1-Oxaspiro[2.5]octane-2-methanamine, N,N-dimethyl-

D,L-Venlafaxine Preparation Products

D,L-Venlafaxine Literatura Relacionada

-

Lu Sun,Liang Fang,Bin Lian,Jin-Jun Xia,Chan-juan Zhou,Ling Wang,Qiang Mao,Xin-Fa Wang,Xue Gong,Zi-Hong Liang,Shun-Jie Bai,Li Liao,Yu Wu,Peng Xie Mol. BioSyst. 2017 13 338

-

Lina Yin,Ruixue Ma,Bin Wang,Honglin Yuan,Gang Yu RSC Adv. 2017 7 8280

-

Karuna A. Rawat,Hirakendu Basu,Rakesh Kumar Singhal,Suresh Kumar Kailasa RSC Adv. 2015 5 19924

-

Peter Luger,Birger Dittrich,Reinhold Tacke Org. Biomol. Chem. 2015 13 9093

-

Arshad Ali,Muhammad Tahir Haseeb,Muhammad Ajaz Hussain,Ume Ruqia Tulain,Gulzar Muhammad,Irfan Azhar,Syed Zajif Hussain,Irshad Hussain,Naveed Ahmad RSC Adv. 2023 13 4932

93413-69-5 (D,L-Venlafaxine) Produtos relacionados

- 99300-78-4(Venlafaxine hydrochloride)

- 135308-74-6(rac N,O-Didesmethyl Venlafaxine)

- 1062606-12-5((±)-Venlafaxine-d6 HCl (N,N-dimethyl-d6))

- 93413-62-8(D,L-O-Desmethyl Venlafaxine)

- 149289-30-5(rac N-Desmethyl Venlafaxine)

- 93413-44-6(S-Venlafaxine)

- 142761-11-3(R-(-)-O-Desmethyl Venlafaxine)

- 142761-12-4((S)-(+)-O-Desmethyl Venlafaxine)

- 93413-46-8(R-Venlafaxine)

- 28949-66-8(5,24-Stigmastadienol)